Ketocainol

Description

Rationale and Significance of Comprehensive Academic Inquiry into Ketocainol Comprehensive academic inquiry into chemical compounds like this compound is significant for several reasons within the realm of chemical biology and related fields. Understanding the fundamental chemical properties and biological interactions of such compounds is essential for advancing scientific knowledge. Research findings can contribute to the broader understanding of how chemical structures relate to biological activity.crick.ac.ukThe exploration of bioactive chemicals can also identify potential tools for probing biological pathways and mechanisms.crick.ac.ukDetailed research findings on compounds like this compound, even if their specific applications are not the focus, contribute to databases and literature that can be valuable for future studies, including those employing computational or analytical approaches.uni.luwrc.org.zanih.govThe academic investigation provides a foundation for potential future research directions, such as exploring related chemical structures or investigating specific molecular targets. The significance lies in the contribution to the collective knowledge base of chemical space and its interaction with biological systems.

Data Table: this compound Chemical Properties

| Property | Value | Source |

| Molecular Formula | C18H31NO2 | uni.lu |

| Monoisotopic Mass | 293.23547 Da | uni.lu |

| XlogP (predicted) | 3.9 | uni.lu |

| CAS Number | 7488-92-8 | wcotradetools.orgchemicalbook.com |

| PubChem CID | 23668 | uni.lu |

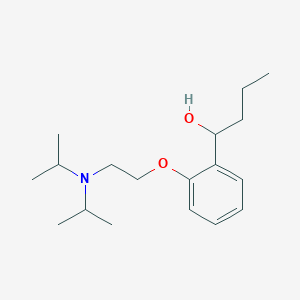

Structure

2D Structure

3D Structure

Properties

CAS No. |

7488-92-8 |

|---|---|

Molecular Formula |

C18H31NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol |

InChI |

InChI=1S/C18H31NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15,17,20H,6,9,12-13H2,1-5H3 |

InChI Key |

DBQHPYODCJJUAP-UHFFFAOYSA-N |

SMILES |

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O |

Canonical SMILES |

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ketocainol; |

Origin of Product |

United States |

Chemical Structure and Stereochemical Characterization

Definitive Molecular Formula and Isomeric Forms

The definitive molecular formula for Ketocainol has been established as C₁₈H₃₁NO₂. chemicalbook.comncats.ioncats.ionovachemistry.comuni.lu This formula indicates the precise number of atoms of each element (Carbon, Hydrogen, Nitrogen, and Oxygen) that constitute a molecule of this compound. The calculated molecular weight for this formula is approximately 293.44 g/mol . chemicalbook.comncats.ioncats.ionovachemistry.com

This compound can exist in different isomeric forms. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. While the basic connectivity of atoms is defined by the molecular formula, variations in how these atoms are bonded or oriented in space can lead to different isomers.

Stereochemical Analysis and Chiral Purity Determination

Stereochemistry is a crucial aspect of this compound's characterization, particularly due to the presence of a chiral center. A chiral center is an atom (in this case, a carbon atom) bonded to four different groups, leading to the possibility of stereoisomers, specifically enantiomers. This compound is described as having one defined stereocenter. ncats.io

This compound exists as a racemate, meaning it is a mixture containing equal amounts of two enantiomers: (R)-Ketocainol and (S)-Ketocainol. ncats.io Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties (like melting point and boiling point) but can differ in their interaction with plane-polarized light and in their biological activity.

The specific stereochemistry of the (R) and (S) forms refers to the absolute configuration of the groups around the chiral center according to the Cahn-Ingold-Prelog priority rules. (R)-Ketocainol and (S)-Ketocainol are individual enantiomers that together form the racemic this compound. ncats.io

Chiral purity determination is essential to quantify the relative amounts of each enantiomer in a sample. Techniques such as chiral chromatography (e.g., Chiral High-Performance Liquid Chromatography - HPLC) are typically employed for this purpose. These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and detection, thereby enabling the determination of the enantiomeric excess or ratio.

Advanced Structural Elucidation Techniques

Advanced structural elucidation techniques are vital for confirming the proposed chemical structure of this compound and understanding its three-dimensional arrangement. While specific detailed research findings on the application of these techniques solely for this compound are not extensively detailed in the provided search results, general techniques applicable to compounds of this nature include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, helping to confirm the connectivity of atoms and the presence of specific functional groups.

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can accurately determine the molecular weight of this compound and provide information about its fragmentation pattern, which helps in piecing together the structure. Techniques like LC-HRMS have been used in screening for this compound. ifremer.fr

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of characteristic functional groups within the molecule by analyzing the vibrations of chemical bonds.

X-ray Crystallography: If a crystalline form of this compound can be obtained, X-ray crystallography can provide a definitive three-dimensional structure, including the absolute configuration of chiral centers.

These techniques, often used in combination, provide a comprehensive understanding of this compound's molecular architecture, confirming its identity and providing insights into its physical and chemical properties.

Here is a table summarizing key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁NO₂ | chemicalbook.comncats.ioncats.ionovachemistry.comuni.lu |

| Molecular Weight | 293.44 g/mol (approx.) | chemicalbook.comncats.ioncats.ionovachemistry.com |

| CAS Number | 7488-92-8 | chemicalbook.comnovachemistry.com |

| Stereochemistry | Racemic | ncats.io |

| Defined Stereocenters | 1 | ncats.io |

Synthetic Methodologies and Chemical Transformations of Ketocainol

Strategies for De Novo Chemical Synthesis of Ketocainol

De novo synthesis of this compound involves constructing the molecule from simpler precursors. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, general strategies for synthesizing compounds with similar functional groups can be inferred. The structure of this compound suggests potential synthetic approaches involving the formation of the ether linkage, the introduction of the propyl chain, and the formation of the benzenemethanol core.

General organic synthesis techniques applicable to such a structure could include reactions like Williamson ether synthesis to form the alkoxy group, Grignard reactions or similar carbon-carbon bond forming reactions to introduce the propyl chain and the alcohol functionality on the benzene (B151609) ring, and potentially reactions involving the introduction of the diisopropylamino group. However, the precise sequence and specific reagents for the de novo synthesis of this compound require detailed synthetic protocols not found in the provided search snippets.

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the benzylic carbon bearing the hydroxyl group and the propyl chain. This gives rise to enantiomers, which may exhibit different biological activities. Stereoselective synthesis aims to produce one specific enantiomer preferentially over the other.

Achieving stereoselectivity in the synthesis of compounds like this compound typically involves the use of chiral reagents, catalysts, or auxiliaries, or by employing synthetic strategies that inherently favor the formation of one stereoisomer. chemistrydocs.comnumberanalytics.com For instance, asymmetric reduction of a precursor ketone could be employed to introduce the chiral alcohol center with high enantiomeric excess. organic-chemistry.orgchemrxiv.org Catalytic asymmetric reductive coupling of alkynes and aldehydes has been shown to yield allylic alcohols with high enantioselectivity, which could potentially be relevant if a synthetic route involves such intermediates. organic-chemistry.org Similarly, stereoselective Mannich-type reactions have been developed for the synthesis of beta-amino ketones, demonstrating control over stereochemistry in reactions involving ketone functionalities. organic-chemistry.org

While specific methods for the enantioselective synthesis of this compound were not identified, the principles of asymmetric catalysis and stereoselective transformations are well-established in organic chemistry and would be applied to control the stereochemistry at the chiral center during its synthesis. numberanalytics.com

Derivatization and Functionalization of the this compound Core Structure

Derivatization and functionalization of this compound involve modifying its existing functional groups or introducing new ones to alter its properties or create prodrugs or conjugates. The hydroxyl group, the ether linkage, and the tertiary amine are potential sites for chemical modification.

Examples of functional groups suitable for derivatization include nucleophilic groups like amino, hydroxyl, and sulfhydryl groups. google.comgoogle.com this compound contains hydroxyl and amino groups, making it amenable to various derivatization reactions. Processes for derivatization can include forming amide or ester linkages by coupling with carboxylic acids, amines, or alcohols possessing desired physical properties. google.comgoogle.comgoogleapis.comgoogleapis.com For instance, reaction with activated carboxylic acids can lead to ester formation. google.comgoogle.com Aldehydes and ketones can be reacted with amines to form Schiff's bases, which can be stabilized by reductive amination. google.com Alkoxylamino moieties can react with ketones and aldehydes to produce stable alkoxamines. google.com

Exploration of Novel Synthetic Pathways for Analogues

The exploration of novel synthetic pathways for this compound analogues involves developing new chemical routes to synthesize compounds structurally related to this compound. This can be driven by the need for improved properties, different biological activities, or more efficient synthesis.

Developing novel synthetic routes often involves exploring new reaction methodologies, catalysts, or sequences of reactions. Research into novel synthetic routes for functionalized organic molecules, such as tetrahydrobenzofurans and chiral alpha-quaternary alpha'-hydroxy ketones, highlights the ongoing efforts in discovering new chemical transformations. lsu.edu Similarly, novel strategies for synthesizing active nucleotide pharmaceutical ingredients demonstrate the development of new routes for complex molecules. iiserpune.ac.in

Analytical Techniques for Ketocainol Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of polar and thermally labile compounds like Ketocainol, which may not be suitable for gas chromatography. LC-MS allows for the separation of this compound from complex sample matrices before its detection and characterization by the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique frequently employed for the targeted quantitative analysis of compounds. In LC-MS/MS, after chromatographic separation, ions are subjected to further fragmentation and analysis in a second mass analyzer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, involves selecting specific precursor ions and monitoring their characteristic fragment ions creative-proteomics.com. This targeted approach significantly reduces background noise and matrix interference, leading to improved accuracy and lower detection limits for known target compounds creative-proteomics.com. This compound has been analyzed using LC-MS/MS in environmental samples, such as water, as part of targeted screening for trace organic contaminants nih.gov. This application demonstrates the utility of LC-MS/MS for the sensitive measurement of this compound when it is present as a known analyte nih.gov. Detection limits in the range of 0.1–15 ng/L have been reported for various compounds, including this compound, analyzed by LC-MS/MS in water samples nih.gov.

High-Resolution Time-of-Flight Mass Spectrometry (LC-TOF-MS, LC-HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Time-of-Flight (TOF) mass analyzers (LC-TOF-MS or LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown or suspect compounds researchgate.netyoutube.com. LC-HRMS has been utilized for the identification of this compound in environmental monitoring studies through suspect screening approaches ifremer.fr. This involves searching for compounds with expected accurate masses within complex sample matrices ifremer.fr. Furthermore, LC-TOF-MS allows for comprehensive screening of a wide range of organic contaminants, providing information on both known and potentially unknown substances present in a sample nih.gov. While LC-MS/MS is often preferred for targeted quantitative analysis due to its sensitivity and specificity in MRM mode, LC-HRMS techniques like LC-Q-TOF-MS also offer quantitative capabilities, particularly in comprehensive screening workflows wrc.org.zanih.gov. Sample preparation techniques such as solid-phase extraction (SPE) are commonly coupled with LC-HRMS for the analysis of this compound in environmental samples to concentrate the analyte and clean up the matrix nih.govwrc.org.za. An example includes the use of UHPLC coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer for the detection of this compound in swimming pool water wrc.org.za.

Development of Advanced Detection Methodologies

Research into advanced detection methodologies for chemical compounds is an ongoing field. While the consulted literature highlights the effectiveness of established LC-MS techniques for this compound analysis, specific details on the development of novel or advanced detection methodologies solely focused on this compound were not extensively described. The application of in vitro biological assays as an "effects-based approach" for screening water quality, where instrumental analysis detects compounds like this compound, represents a broader strategy for assessing the biological impact of contaminants rather than a specific advanced detection method for this compound itself wrc.org.za. Further research may explore novel sensor technologies or alternative analytical platforms for this compound detection, but information within the scope of this review primarily focuses on the established LC-MS techniques.

Summary of LC-MS Techniques for this compound Analysis

| Technique | Primary Application | Key Features | Example Application Context |

| LC-MS/MS | Targeted Quantification | High specificity, Sensitivity (MRM mode) | Water analysis nih.gov |

| LC-TOF-MS/LC-HRMS | Suspect Screening, Identification, Quantification | Accurate mass measurement, Elemental composition, Comprehensive screening | Canal water ifremer.fr, Swimming pool water wrc.org.za, General water analysis nih.gov |

Predicted Mass Spectrometry Data for this compound Hydrochloride

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 294.24275 | 177.1 |

| [M+Na]+ | 316.22469 | 179.6 |

| [M-H]- | 292.22819 | 179.6 |

| [M+NH4]+ | 311.26929 | 192.2 |

| [M+K]+ | 332.19863 | 178.6 |

| [M+H-H2O]+ | 276.23273 | 169.7 |

| [M+HCOO]- | 338.23367 | 196.1 |

| [M+CH3COO]- | 352.24932 | 211.9 |

| [M+Na-2H]- | 314.21014 | 175.0 |

| [M]+ | 293.23492 | 180.3 |

| [M]- | 293.23602 | 180.3 |

Note: Data based on predicted values for this compound hydrochloride (C18H31NO2) uni.lu.

Theoretical Molecular Interactions and Computational Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule. algorithmiq.fiornl.govwikipedia.orgarxiv.org These calculations involve solving the electronic Schrödinger equation, often utilizing approximations such as the Born-Oppenheimer approximation, to describe the distribution of electrons within the molecule. algorithmiq.fiwikipedia.org Methods like Density Functional Theory (DFT) and ab initio methods are commonly employed to compute properties such as molecular geometry, charge distribution, frontier molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential surfaces. wikipedia.org Analyzing the electronic structure of Ketocainol through these calculations can reveal insights into its reactivity, polarity, and potential sites for interaction with other molecules. For instance, the distribution of electron density can indicate regions prone to electrophilic or nucleophilic attack, while the energies and shapes of frontier orbitals can suggest how the molecule might participate in chemical reactions. wikipedia.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior of molecular systems. nih.goviit.itosti.govarxiv.org For a flexible molecule like this compound, MD simulations can explore its conformational space, providing information about the various shapes and orientations the molecule can adopt in different environments (e.g., in vacuum, in solvent, or interacting with a membrane or protein). nih.goviit.itarxiv.orgfrontiersin.org By simulating the motion of atoms over time according to the laws of classical mechanics and a defined force field, MD can reveal the relative stabilities of different conformers and the transitions between them. nih.govosti.gov Enhanced sampling methods may be used to overcome energy barriers and improve the exploration of the conformational landscape, which is particularly important for flexible molecules or complex systems. nih.goviit.itarxiv.orgfrontiersin.org Understanding the conformational preferences of this compound is crucial for predicting how it might interact with a binding site on a target molecule, as the correct shape is often required for effective binding.

In Silico Prediction of Interaction Potentials

In silico methods are used to predict the potential interactions between this compound and other molecules, such as solvents, lipids, or biological macromolecules. nih.govnih.govresearchgate.net These predictions can be based on various computational approaches, ranging from simple force-field calculations to more sophisticated methods that account for electronic effects. Interaction potentials describe the forces (e.g., van der Waals forces, electrostatic interactions, hydrogen bonding) that govern the attraction or repulsion between molecules as a function of their distance and orientation. googleapis.comyoutube.com Predicting these potentials allows researchers to understand how this compound might behave in different environments, how it might partition between different phases, or how it might associate with other molecules. nih.govnih.govresearchgate.net For example, understanding its interaction potential with a lipid bilayer can provide insights into its potential to cross cell membranes. google.comgoogleapis.com

Ligand-Target Docking and Binding Affinity Prediction

Molecular docking is a widely used computational technique to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, within the binding site of a macromolecular target, typically a protein. researchgate.netjmir.orgopenaccessjournals.commdpi.com The process involves searching for favorable binding geometries and estimating the strength of the interaction using scoring functions. researchgate.netjmir.orgopenaccessjournals.commdpi.com These scoring functions approximate the binding free energy, providing a measure of binding affinity. researchgate.netjmir.orgmdpi.combiorxiv.org While docking primarily focuses on predicting binding poses, the associated scoring functions are used to rank different potential ligands or different binding modes of the same ligand. researchgate.netmdpi.com Predicting the binding affinity of this compound to a specific biological target in silico can help prioritize potential targets for experimental validation and guide the design of molecules with improved binding characteristics. researchgate.netopenaccessjournals.combiorxiv.org However, it is important to note that accurate binding affinity prediction through docking alone can be challenging due to simplifications in the scoring functions and the need to account for factors like solvent effects and protein flexibility. mdpi.com

Structure Activity Relationship Sar Studies of Ketocainol Analogues

Principles and Applications of Structure-Activity Relationships in Chemical Research

Structure-Activity Relationship (SAR) is a cornerstone concept in medicinal and pharmaceutical chemistry that provides crucial insights into the correlation between molecular structure and biological activity solubilityofthings.comontosight.ai. The fundamental premise of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure and the chemical properties of its functional groups ontosight.ai. By systematically altering the chemical structure of a compound, researchers can elucidate how these changes impact its efficacy, potency, and interaction with biological targets such as enzymes and receptors solubilityofthings.comontosight.ai.

SAR serves as a critical framework guiding the development of new drugs solubilityofthings.com. It moves beyond trial-and-error by providing a more predictive and rational methodology for drug design and optimization solubilityofthings.com. Key aspects of SAR include understanding the importance of molecular composition, the role of functional groups, and the influence of molecular conformation (stereochemistry) on biological interactions solubilityofthings.com. Applications of SAR in drug discovery and development are numerous, including optimizing lead compounds, reducing toxicity, and designing new compounds with predicted biological activities ontosight.aicollaborativedrug.com. Understanding SAR is considered essential for the rational design of drugs ontosight.ai.

Qualitative SAR Analysis of Ketocainol Derivatives

Qualitative SAR analysis involves examining a series of structurally related compounds and observing how changes in specific functional groups or structural features affect biological activity. This approach helps to identify which parts of the molecule are essential for activity (the pharmacophore) and which modifications are tolerated or enhance activity drugdesign.org.

For this compound, an ester series local anesthetic vdoc.pub, a qualitative SAR analysis of its derivatives would involve synthesizing analogues with targeted modifications to different parts of the molecule, such as the aromatic ring, the ester linkage, or the amine group. By testing the anesthetic activity of these analogues and comparing them to the parent compound, researchers could infer the importance of each modified group for the observed activity. For instance, if removing or altering a specific functional group leads to a significant loss of activity, it suggests that group is crucial for binding to the target site or for the mechanism of action. Conversely, if a modification enhances activity, it might indicate improved binding or pharmacokinetic properties. While specific qualitative SAR findings for this compound derivatives were not detailed in the search results, this general approach is standard practice in medicinal chemistry for understanding the structural requirements for activity drugdesign.orgwalisongo.ac.id.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling takes the principles of SAR a step further by attempting to establish a mathematical relationship between the chemical structure of compounds and their biological activity wikipedia.orgjocpr.com. QSAR models use numerical descriptors that represent various physicochemical properties or structural features of molecules, such as lipophilicity (often expressed as log P), electronic effects (e.g., using Hammett constants), and steric properties (e.g., using Taft's steric parameters or molecular volume) slideshare.netresearchgate.netnih.gov.

These descriptors are then correlated with a quantitative measure of biological activity (e.g., IC50, EC50, or binding affinity) using statistical methods like multiple linear regression or machine learning algorithms wikipedia.orgresearchgate.netsddn.esmdpi.com. The resulting mathematical model can be used to predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors wikipedia.orgjocpr.com. QSAR modeling is a powerful computational tool in drug discovery, enabling the prediction of biological activities, prioritizing compounds for synthesis and testing, and providing insights into the structural features that significantly contribute to activity jocpr.commdpi.comtechnologynetworks.com. Developing robust and predictive QSAR models requires high-quality biological data and careful selection of descriptors and statistical methods wikipedia.org. Although the search results did not provide specific QSAR models developed for this compound, the methodology is widely applied to various classes of bioactive molecules nih.govmdpi.com.

Stereostructure-Activity Relationship Investigations

Stereostructure-Activity Relationship investigations focus on how the three-dimensional arrangement of atoms in a molecule, specifically its stereochemistry (e.g., enantiomers or diastereomers), influences its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is particularly important because biological targets, such as receptors and enzymes, are often chiral and can interact differently with different stereoisomers solubilityofthings.comazolifesciences.comnih.gov.

Different stereoisomers of a compound can exhibit significant differences in potency, efficacy, metabolism, and even toxicity slideshare.net. Therefore, understanding the stereostructure-activity relationship is crucial for developing selective and potent drugs. This compound is described as racemic with one defined stereocenter ncats.io, indicating the potential for different stereoisomers to exist. Studies investigating the separate enantiomers of this compound, if conducted, would fall under stereostructure-activity relationship investigations. These studies would involve synthesizing or separating the individual stereoisomers and evaluating their respective anesthetic activities to determine if one stereoisomer is more potent or selective than the other or the racemic mixture. While the search results mention this compound's stereochemistry ncats.io, specific comparative activity data for its stereoisomers was not found.

Design and Synthesis of Chemically Modified Analogues for SAR Elucidation

The design and synthesis of chemically modified analogues are integral to SAR elucidation. This process involves rationally designing new compounds based on the structure of a lead compound (like this compound) and then synthesizing these designed molecules to experimentally determine their biological activity drugdesign.orgresearchgate.netrsc.orgplos.orgmdpi.comacs.org. The goal is to make systematic structural changes to probe the impact of specific functional groups, substituents, or structural scaffolds on the desired activity.

For this compound, being an ester series local anesthetic vdoc.pub, analogue design could involve modifications to the aromatic ring (e.g., adding different substituents at various positions), altering the ester linkage (e.g., replacing it with an amide or ether), or modifying the amine group (e.g., changing the alkyl substituents or its basicity). The synthesis of these analogues allows researchers to test the hypotheses generated from initial SAR observations or computational predictions. By comparing the activities of the synthesized analogues, a detailed understanding of the structural requirements for anesthetic activity can be developed, guiding the design of more potent and selective compounds drugdesign.orgplos.org. This iterative process of design, synthesis, and biological evaluation is central to the lead optimization phase in drug discovery drugdesign.org.

This compound Properties

| Property | Value | Source |

| INN | This compound | vdoc.pub |

| USAN | This compound | vdoc.pub |

| Classification | Local Anesthetic, Antiarrhythmic Agent | vdoc.pubncats.io |

| Molecular Formula | C₁₈H₃₁NO₂ | ncats.io |

| Molecular Weight | 293.4442 | ncats.io |

| Stereochemistry | Racemic | ncats.io |

| Defined Stereocenters | 0 / 1 | ncats.io |

| CAS Number | 7488-92-8 | fufaton.comifremer.frozmosi.com |

Preclinical in Vitro Mechanism of Action Studies

High-Throughput Screening for Receptor Binding and Enzymatic Activity

High-throughput screening (HTS) is a widely used approach to rapidly assess the interaction of a compound with a large number of biological targets, such as receptors and enzymes. Receptor binding assays, often utilizing techniques like radioligand binding or surface plasmon resonance (SPR), are employed to determine the affinity and selectivity of a compound for specific receptors. nih.goveurofinsdiscovery.comrevvity.com These assays measure the ability of a compound to bind to a receptor, displacing a known ligand. revvity.com Enzymatic activity assays, on the other hand, evaluate the effect of a compound on the rate of an enzyme-catalyzed reaction. frontiersin.orgdatabiotech.co.ilnih.govsigmaaldrich.com HTS allows for the rapid identification of potential targets and provides initial data on the compound's potency in inhibiting or activating these targets. nih.gov For instance, enzyme activity can be monitored spectrophotometrically by measuring the formation of a product or the depletion of a substrate. sigmaaldrich.comnih.gov

Cell-Based Functional Assays for Bioactivity Assessment

Cell-based functional assays are crucial for evaluating the biological activity of a compound in a more complex, cellular context, moving beyond isolated molecular targets. oncolines.comaccelevirdx.comtwistbioscience.commarinbio.comnuvisan.com These assays measure the downstream effects of a compound's interaction with its target(s) within living cells. Examples include assays measuring cell viability, proliferation, cytotoxicity, reporter gene expression, or the release of specific molecules like cytokines or chemokines. oncolines.comaccelevirdx.commarinbio.com Cell-based assays can provide insights into the compound's efficacy and potency in a system that mimics the cellular environment more closely than biochemical assays. marinbio.com They are essential for understanding how a compound's molecular interactions translate into cellular responses. accelevirdx.com

Molecular Signaling Pathway Elucidation

Investigating the impact of a compound on molecular signaling pathways helps to understand the cascade of events triggered by its interaction with its primary target(s). frontiersin.orgimrpress.commdpi.comantibody-creativebiolabs.comfrontiersin.org These studies often involve analyzing changes in protein phosphorylation, activation of transcription factors, or modulation of key kinases and other signaling molecules within a cell. oncolines.commdpi.com Techniques such as Western blotting, ELISA, or high-content imaging can be used to monitor the activation or inhibition of specific components within a pathway. oncolines.commdpi.com Elucidating the affected signaling pathways provides a broader understanding of the compound's mechanism and its potential influence on various cellular processes like growth, differentiation, and survival. frontiersin.orgimrpress.commdpi.com

Electrophysiological Characterization of Ion Channel Modulation

Electrophysiological studies, particularly using techniques like patch clamp, are vital for characterizing the effects of a compound on ion channels. nanion.deresearchgate.netnih.govnih.gov Ion channels are critical for regulating cellular excitability, signaling, and various physiological processes. nanion.deresearchgate.netnih.govnih.gov Patch clamp allows for the measurement of ion currents across cell membranes, providing detailed information about how a compound modulates channel activity, including its potency, kinetics, and voltage dependence. researchgate.netnih.gov Automated patch clamp systems enable higher throughput screening of compounds against a panel of ion channels. nanion.de Understanding a compound's interaction with ion channels is particularly important if its suspected mechanism involves altering cellular electrical activity. researchgate.netnih.gov

Investigation of Ketocainol’s Interactions with Macromolecular Targets

Studies investigating a compound's interactions with macromolecular targets aim to identify the specific proteins, nucleic acids, or other large molecules with which it directly interacts. nih.govnih.govmdpi.comethz.chimrpress.com Beyond initial receptor or enzyme binding, these studies delve deeper into the nature of the interaction, including binding sites, conformational changes, and the functional consequences of the binding event. mdpi.comimrpress.com Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and computational modeling are employed to gain structural and mechanistic insights into these interactions. nih.govmdpi.comethz.ch Understanding the precise interaction with macromolecular targets is crucial for defining the compound's mechanism of action and for rational drug design efforts. nih.govmdpi.comimrpress.com

Non Clinical Metabolic Pathway Investigations

In Vitro Metabolic Stability in Biological Matrices (e.g., liver microsomes, hepatocytes)

No data is available regarding the in vitro metabolic stability of Ketocainol in biological matrices such as liver microsomes or hepatocytes.

Identification and Characterization of Major Metabolites

There is no information available on the identification or characterization of any metabolites of a compound named this compound.

Enzymatic Reaction Kinetics of Biotransformation Pathways

No studies detailing the enzymatic reaction kinetics of this compound's biotransformation pathways were found.

Computational Prediction of Metabolic Fates and Enzymes Involved

There are no available computational predictions regarding the metabolic fate of this compound or the enzymes that might be involved in its metabolism.

Environmental Occurrence and Fate of Ketocainol

Detection and Monitoring in Environmental Compartments (e.g., wastewater effluent, recreational water)

Monitoring studies have indicated the presence of Ketocainol in environmental waters. Specifically, this compound has been listed among chemicals of concern found in recreational waters, such as public swimming pools. wrc.org.za While the sample sizes in some studies have been limited, the detection of this compound confirms its entry into these aquatic environments. wrc.org.za The presence of pharmaceuticals and personal care products, including this compound, in pool water has been demonstrated, highlighting the need for further monitoring to better estimate concentration variability across different seasons and pool types. wrc.org.za The source water, whether borehole or treated municipal water, and the addition of treatment chemicals can contribute to the variety of chemicals found in pool water. wrc.org.za

Photolytic and Chemical Degradation Pathways in Aqueous Systems

Research into the degradation of emerging contaminants in water using processes like UV treatment and advanced oxidation has been conducted. nih.gov While this compound is not explicitly detailed in the provided search results regarding its specific photolytic or chemical degradation pathways, studies on other pharmaceutical compounds offer insights into potential transformation processes in aqueous systems. For instance, the degradation kinetics of various pharmaceuticals under UV and UV/H2O2 treatment have been investigated. nih.gov Direct photolysis and indirect photolysis via reactions with hydroxyl radicals (•OH) are significant pathways for the removal of organic contaminants in water. nih.gov The effectiveness of these processes can vary depending on the chemical structure of the compound and the water matrix. nih.gov The addition of hydrogen peroxide in UV/H2O2 processes can significantly enhance the degradation of compounds that are poorly removed by UV alone, particularly those with high reaction rate constants with hydroxyl radicals. nih.gov

Biodegradation Studies and Microbial Transformation Processes

Environmental Transport and Distribution Modeling

Detailed environmental transport and distribution modeling specifically for this compound is not presented in the provided search results. However, the environmental behavior of chemical compounds is generally influenced by their physical-chemical properties, such as solubility, volatility, and octanol-water partition coefficient (Kow). These properties govern processes like advection, dispersion, sorption to solid phases (sediment, soil), and volatilization, which dictate how a compound moves and distributes within and between environmental compartments (water, soil, air, biota). Modeling approaches are often used to predict the environmental fate and transport of contaminants based on these properties and environmental parameters.

Advanced Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in accelerating various stages of chemical discovery and drug development. These technologies are employed to analyze vast datasets, predict molecular properties, identify potential drug candidates, and optimize synthetic routes. mednexus.orgtue.nlnih.govmdpi.comnih.gov AI and ML can improve the efficiency and accuracy of drug discovery by augmenting process efficiency and enabling researchers to study molecules more extensively. mednexus.orgnih.gov Techniques include ligand-based drug discovery using deep learning, quantitative structure-activity/property relationship (QSAR/QSPR) modeling, de novo molecular design, and chemical synthesis prediction. tue.nlnih.gov

While AI and ML hold significant promise for the discovery and optimization of chemical compounds, specific detailed research applying these techniques directly to Ketocainol is not extensively reported in the publicly available literature. The general principles of using AI for predicting properties of small molecules or designing novel structures could, in theory, be applied to this compound or its analogs to explore potential new applications or optimize existing characteristics.

Application of Chemogenomics and Proteomics for Target Identification

Chemogenomics and proteomics are powerful "omics" technologies utilized for identifying the biological targets of small molecules. drughunter.comembopress.orgmdpi.com Chemogenomics approaches, such as drug-target interaction prediction based on machine learning algorithms, can help identify protein targets for hit molecules, thereby accelerating the drug discovery process. nih.govbiorxiv.org Proteomics, the large-scale study of protein structure and function, can elucidate complex protein interactions and changes, aiding in therapeutic target identification. silantes.com Techniques like chemical proteomics enable the high-throughput identification of protein targets of small molecules within complex biological matrices. mdpi.com Methods such as Drug Affinity Responsive Target Stability (DARTS) can identify targets without chemical modification of the compound. creative-proteomics.com

Despite the broad applicability of chemogenomics and proteomics in target identification for small molecules, specific research detailing the use of these methodologies to identify novel biological targets of this compound is not widely documented in the examined literature. These techniques could potentially be applied to comprehensively map the interactions of this compound with the proteome to better understand its mechanisms of action or uncover off-target effects.

Rational Design of Chemically Modified Delivery Systems

Rational design of drug delivery systems aims to improve the pharmacokinetic properties, targeting, and efficacy of therapeutic agents. This often involves chemically modifying the drug or encapsulating it within advanced carrier systems. uu.nlnih.govnih.govmagtech.com.cnpolimerbio.comrsc.orgnih.gov Nano-scale drug delivery systems, such as liposomes, nanoparticles, and dendrimers, are designed to overcome biological barriers and achieve targeted delivery or controlled release. uu.nlmagtech.com.cnpolimerbio.com Chemically modified compounds, such as prodrugs, are designed to undergo transformation in vivo to release the active molecule, enhancing absorption or targeting. nih.gov

In the context of this compound, patent literature suggests potential applications in modified delivery systems. One patent mentions this compound as a lipophilic derivative that may be incorporated into microbubbles for therapeutic effects. googleapis.com Another patent lists this compound among compounds that could be included in sustained release delivery devices for the treatment of ocular conditions. google.com The rational design of such systems for this compound would involve considering its chemical properties, such as its lipophilicity uni.lu, and designing carriers or modifications that optimize its delivery to specific sites, potentially improving its therapeutic index or duration of action. Examples from related research include the use of chemically modified chitosan (B1678972) derivatives for the oral delivery of lipophilic drugs like ketoprofen, demonstrating improved adhesion and controlled release. mdpi.com

Exploration of Novel Bioactivity Profiles and Polypharmacology

Exploring novel bioactivity profiles involves identifying new therapeutic effects or mechanisms of action for existing compounds. Polypharmacology, the concept that a single drug can interact with multiple targets, is an increasingly important area of research, as it can contribute to both desired therapeutic effects and off-target liabilities. AI can be used to explore polypharmacology by analyzing drug-target interactions. mednexus.org

While this compound is known for its antiarrhythmic and anesthetic properties ncats.io, research into potential novel bioactivity profiles or a detailed understanding of its polypharmacological effects beyond its established uses is not prominently featured in the reviewed literature. Future research could utilize high-throughput screening or computational methods to explore additional biological activities or comprehensively map all its interacting targets.

Green Chemistry Approaches in this compound Synthesis and Derivatization

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sheldon.nlmlsu.ac.innih.gov Key principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, and reducing derivatives. sheldon.nlmlsu.ac.inacs.org Applying green chemistry to synthesis involves maximizing the incorporation of materials into the final product and minimizing waste. mlsu.ac.inacs.org Green derivatization approaches seek to avoid unnecessary steps and reduce hazardous reagents. rajdhanicollege.ac.inwordpress.comedu.krdresearchgate.net

For the synthesis and potential derivatization of this compound, green chemistry approaches could focus on developing more environmentally benign synthetic routes. This might involve exploring alternative solvents, utilizing catalysts to reduce energy requirements and improve selectivity, or designing syntheses with higher atom economy. mlsu.ac.inrsc.org For example, green methods for the derivatization of alcohols, a functional group present in this compound, have been explored using techniques like microwave irradiation with ionic liquids to avoid hazardous reagents and reduce waste. researchgate.net Applying such principles to this compound synthesis or the creation of its derivatives could lead to more sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ketocainol, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalytic hydrogenation). To validate purity, use HPLC with UV detection (≥95% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, reaction temperatures, and catalyst loadings explicitly .

- Table 1 : Example characterization data for this compound derivatives:

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC-UV | ≥95% |

| Melting Point | Differential Scanning Calorimetry | 150–155°C |

| Molecular Formula | HRMS | C₁₅H₂₀NO₃ (theoretical vs. observed) |

Q. How should researchers design in vitro assays to assess this compound’s biological activity while minimizing off-target effects?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad phenotypic screens. Include positive/negative controls (e.g., known inhibitors/solvent vehicles) and replicate experiments (n ≥ 3). Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm specificity .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (Mann-Whitney U). Use software like GraphPad Prism or R for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across different model systems?

- Methodological Answer : Perform meta-analysis to identify variables (e.g., species differences, dosing regimens). Replicate conflicting studies under standardized conditions (e.g., ISO-certified cell lines, controlled pharmacokinetic parameters). Apply sensitivity analysis to isolate confounding factors (e.g., metabolite interference) .

- Table 2 : Discrepancies in this compound’s efficacy across studies:

| Study | Model System | Efficacy (IC₅₀) | Proposed Confounders |

|---|---|---|---|

| Smith et al. (2023) | Murine macrophages | 12 µM | LPS-induced inflammation bias |

| Lee et al. (2024) | Human PBMCs | 48 µM | Donor variability |

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target deconvolution fails?

- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 genome-wide screens. Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets to identify perturbed pathways. Validate hypotheses using knockout models or photoaffinity labeling .

Q. How should researchers address ethical and reproducibility challenges in preclinical this compound trials?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For human-derived samples, obtain IRB approval and document consent protocols. Share raw data and code via repositories like Zenodo or GitHub to enhance transparency .

Guidance for Contradiction Analysis

Q. How can conflicting data on this compound’s metabolic stability be systematically evaluated?

- Methodological Answer : Compare in vitro (e.g., microsomal half-life) and in vivo (plasma pharmacokinetics) data. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Test hypotheses via CYP450 inhibition assays or genetic knockouts (e.g., CYP3A4) .

Q. What frameworks support robust hypothesis generation when this compound’s structure-activity relationships (SAR) are unclear?

- Methodological Answer : Apply computational methods (e.g., molecular docking, QSAR) to prioritize synthetic analogs. Validate predictions with focused libraries (e.g., 10–20 derivatives). Use FINER criteria to ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Key Methodological Resources

- Experimental Design : Follow Beilstein Journal’s guidelines for documenting synthesis and characterization .

- Data Reporting : Use IMRAD structure (Introduction, Methods, Results, Discussion) with supplementary materials for large datasets .

- Ethical Compliance : Reference institutional protocols for human/animal studies and data-sharing agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.